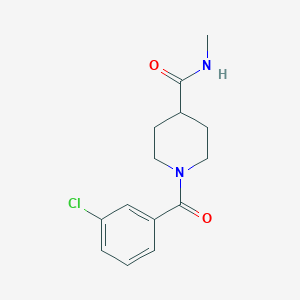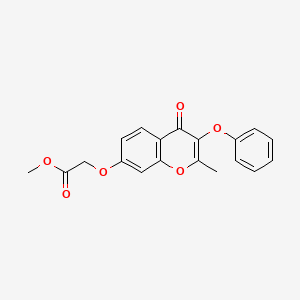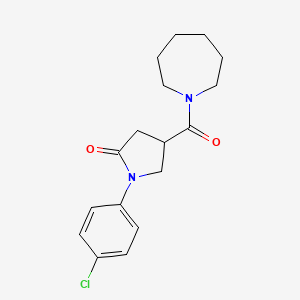
1-(3-chlorobenzoyl)-N-methylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is an organic compound with the following structural formula:
- It contains a piperidine ring substituted with a 3-chlorobenzoyl group and a methyl group on the nitrogen atom.
- Researchers have shown interest in hydrazide compounds due to their diverse biological activities, including antituberculosis, anticancer, analgesic, anti-inflammatory, anti-HIV, antidiabetic, and antimalarial effects .
1-(3-chlorobenzoyl)-N-methylpiperidine-4-carboxamide: C16H18ClNO2
.Preparation Methods
- The synthetic route involves the reaction of N′-(3-chlorobenzoyl)isonicotinohydrazide (a precursor) with iron(III) metal in an ethanol solution under reflux conditions.
- The resulting complex was characterized using Fourier-transform infrared spectroscopy (FTIR), differential thermal analysis/thermogravimetric analysis (DTA/TGA), and UV-visible spectroscopy.
- The coordination of iron(III) to the ligand enhances its thermal stability.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions.
Scientific Research Applications
Antituberculosis Activity: Given its structural similarity to isoniazid (an established antituberculosis drug), this compound may exhibit similar effects against tuberculosis.
Anticancer Potential: Further research could explore its potential as an anticancer agent.
Other Biological Activities: Investigate its effects in other areas such as anti-inflammatory, analgesic, or antiviral properties.
Mechanism of Action
- The exact mechanism remains to be elucidated.
- Molecular targets and pathways involved in its biological activity require further investigation.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons, exploring related hydrazide derivatives and their activities could highlight its uniqueness.
Properties
Molecular Formula |
C14H17ClN2O2 |
|---|---|
Molecular Weight |
280.75 g/mol |
IUPAC Name |
1-(3-chlorobenzoyl)-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H17ClN2O2/c1-16-13(18)10-5-7-17(8-6-10)14(19)11-3-2-4-12(15)9-11/h2-4,9-10H,5-8H2,1H3,(H,16,18) |
InChI Key |
KCWPEEXOZPSHNL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate](/img/structure/B11160611.png)
![3-({trans-4-[(4-benzylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11160615.png)
![2-(2-fluorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11160616.png)
![3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11160618.png)
![2-[(2-methoxyethyl)sulfonyl]-N-(propan-2-yl)benzamide](/img/structure/B11160626.png)
![8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11160633.png)
![N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norleucine](/img/structure/B11160654.png)
![N,N-dimethyl-2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11160659.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11160664.png)
![3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11160667.png)

![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11160679.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-valinate](/img/structure/B11160686.png)
